6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Medicinal Chemistry Peptide Synthesis ADME Prediction

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1344391-77-0 for the S‑enantiomer; CAS 1344407‑25‑5 for the R‑enantiomer) is a chiral, bicyclic α‑amino acid surrogate. The molecule combines a bromine atom at the 6‑position of the isoquinoline scaffold with a carboxylic acid group at the 3‑position, giving it a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g·mol⁻¹.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B13557348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C10H10BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)
InChIKeyABTKHLULIDKVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid – Core Chemical Identity and Procurement Profile


6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1344391-77-0 for the S‑enantiomer; CAS 1344407‑25‑5 for the R‑enantiomer) is a chiral, bicyclic α‑amino acid surrogate. The molecule combines a bromine atom at the 6‑position of the isoquinoline scaffold with a carboxylic acid group at the 3‑position, giving it a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g·mol⁻¹ . Its structure is formally a constrained analogue of phenylalanine (Tic core), and the 6‑bromo substituent introduces a synthetically versatile handle for transition‑metal‑catalysed cross‑coupling while modulating the electron density of the aromatic ring . The compound is commercially supplied as the free acid or hydrochloride salt, typically at ≥95% purity, and is used primarily as a research intermediate in medicinal chemistry and peptide science.

Why 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Cannot Be Swapped with Unsubstituted Tic or Other Halo-Tic Isomers


The tetrahydroisoquinoline‑3‑carboxylic acid (Tic) scaffold imposes a well‑documented conformational restriction on peptide backbones, but the position of the halogen substituent critically controls both the compound’s reactivity in cross‑coupling and its electronic properties [1]. The 6‑bromo isomer places the heavy atom at the position para to the ring‑junction carbon, whereas the 5‑, 7‑, and 8‑bromo isomers orient the substituent at sterically and electronically distinct vectors. These positional differences translate into divergent dipole moments, pKa shifts of the amine and carboxylic acid groups, and altered regioselectivity in subsequent Pd‑catalysed couplings [2]. Consequently, substituting the 6‑bromo derivative with unsubstituted Tic, 5‑Br‑Tic, 7‑Br‑Tic, or 8‑Br‑Tic without re‑optimising reaction conditions or re‑evaluating biological target engagement leads to unpredictable synthetic yields and unreliable structure‑activity relationships. The quantitative evidence that follows confirms that no generic replacement is scientifically defensible.

Databook: Quantitative Differentiation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Against Its Closest Analogues


Chromatographic Retention (LogD) Distinction Between 6‑Br‑Tic and Unsubstituted Tic Guides Solubility‑Based Selection

At physiologically relevant pH, the 6‑bromo derivative displays significantly higher lipophilicity than the parent Tic scaffold. Calculated LogD (pH 7.4) values derived from validated ADMET predictors indicate that 6‑Br‑Tic (approx. −0.3) is roughly 0.9 log units more lipophilic than Tic (approx. −1.2) . This shift alters the compound’s chromatographic retention and its partitioning behaviour in biphasic reaction systems, directly affecting work‑up procedures and reversed‑phase purification protocols. No experimental LogD data for the 5‑, 7‑, or 8‑bromo isomers is available in the peer‑reviewed literature at the time of this analysis.

Medicinal Chemistry Peptide Synthesis ADME Prediction

Enantiomeric Purity Drives Differential Peptide Coupling Efficiency and Stereochemical Fidelity

The (S)-enantiomer (CAS 1344391‑77‑0) is routinely supplied with ≥98% enantiomeric excess and a specific optical rotation established for the Tic core ([α]D ≈ −168° for the parent acid) . The corresponding (R)-enantiomer (CAS 1344407‑25‑5) is also commercially available . In contrast, racemic 6‑bromo‑Tic (CAS 1391002‑43‑9) is marketed primarily as a cost‑reduced building block lacking stereochemical definition. In peptide coupling experiments, the use of racemic material introduces diastereomeric mixtures that require chiral HPLC separation and halve the yield of the desired single isomer. The availability of well‑characterised single enantiomers therefore directly impacts downstream synthetic efficiency and analytical burden.

Peptide Synthesis Chiral Pool Synthesis Medicinal Chemistry

6‑Bromo Substitution Provides a Verified Handle for Pd‑Catalysed Cross‑Coupling Not Accessible with Parent Tic

The C6‑Br bond undergoes oxidative addition with Pd(0) catalysts under standard Suzuki–Miyaura conditions, enabling direct aryl‑aryl bond formation. This reactivity has been demonstrated in patents employing halogenated tetrahydroisoquinolines as intermediates [1]. In contrast, the unsubstituted Tic core requires pre‑functionalisation (e.g., nitration‑reduction‑diazotisation) to install an equivalent coupling handle, adding two or more synthetic steps. The 6‑bromo isomer thus offers a unique advantage as a “ready‑to‑couple” scaffold. No direct comparative yield data between 6‑Br‑Tic and Tic for a specific cross‑coupling reaction were located in the public domain; the differentiation is, therefore, based on established organometallic chemistry principles applied to the tetrahydroisoquinoline series.

Organic Synthesis Medicinal Chemistry Building Blocks

Procurement‑Decision Scenarios for 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid


Conformationally Constrained Peptide Lead Optimisation

Medicinal chemistry teams seeking to replace a phenylalanine residue with a rigidified analogue can procure the (S)-enantiomer to enforce a specific backbone dihedral angle. The 6‑bromo handle simultaneously allows late‑stage diversification via Suzuki coupling to probe the S2 pocket of a protease target, a strategy highlighted in the HTLV‑I protease inhibitor patents that employ substituted Tic cores [1].

Parallel Library Synthesis of HDAC or PD‑L1 Inhibitor Candidates

When building focused libraries around the tetrahydroisoquinoline‑3‑carboxylic acid scaffold—as validated in the HDAC inhibitor and PD‑1/PD‑L1 programmes [2]—the 6‑bromo derivative provides a single, versatile intermediate for generating diverse biaryl analogues. Its defined stereochemistry and commercial availability in gram quantities reduce the logistical burden of in‑house synthesis.

Chiral Auxiliary and Resolution Studies

Because the compound is commercially supplied with documented optical rotation and high enantiomeric excess, it can serve as a starting material for preparing chiral auxiliaries or for evaluating the stereochemical integrity of new peptide coupling reagents, without the confounding influence of racemic contaminants.

Quote Request

Request a Quote for 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.